Denifanstat

Übersicht

Beschreibung

Denifanstat, also known as TVB-2640, is a potent and selective inhibitor of fatty acid synthase (FASN). Fatty acid synthase is an enzyme responsible for the synthesis of palmitate, a key fatty acid involved in lipid biosynthesis. This compound has been investigated for its potential therapeutic applications in various diseases, including nonalcoholic steatohepatitis (NASH) and certain types of cancer .

Vorbereitungsmethoden

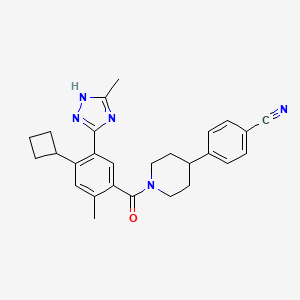

Synthetic Routes and Reaction Conditions: Denifanstat is synthesized through a multi-step chemical process. The synthesis involves the formation of a benzonitrile core, followed by the introduction of various functional groups to achieve the final structure. The key steps include:

- Formation of the benzonitrile core.

- Introduction of a piperidine ring.

- Addition of a cyclobutyl group.

- Incorporation of a triazole moiety.

Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Optimization of reaction conditions such as temperature, pressure, and solvent choice.

- Implementation of purification techniques like crystallization and chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Denifanstat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in das Molekül einführen und so seine chemischen Eigenschaften verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation oxidierte Derivate ergeben, während Substitution neue funktionelle Gruppen einführen kann .

Wissenschaftliche Forschungsanwendungen

Denifanstat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeug zur Untersuchung der Fettsäure-Synthese und ihrer Hemmung verwendet.

Biologie: Untersucht auf seine Auswirkungen auf den zellulären Lipidstoffwechsel und Signalwege.

Medizin: Wird als potenzieller Therapeutikum für Krankheiten wie NASH und Krebs untersucht. .

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf die Fettsäure-Synthese abzielen

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Fettsäure-Synthase hemmt, ein Enzym, das für die Synthese von Palmitat entscheidend ist. Durch die Blockierung der Fettsäure-Synthase reduziert this compound die Produktion von Palmitat und anderen Fettsäuren, was zu einer verringerten Lipidakkumulation in den Zellen führt. Dieser Mechanismus ist besonders relevant bei Erkrankungen wie NASH, bei denen eine übermäßige Lipidakkumulation zum Krankheitsverlauf beiträgt. This compound reduziert auch Entzündungen und Fibrose, indem es die Aktivierung von Immun- und Sternzellen verhindert .

Ähnliche Verbindungen:

Orlistat: Ein weiterer Fettsäure-Synthase-Inhibitor, der vor allem zur Gewichtsabnahme eingesetzt wird.

C75: Eine synthetische Verbindung, die die Fettsäure-Synthase hemmt und auf ihre potenziellen Antikrebs-Eigenschaften untersucht wurde.

Cerulenin: Ein Naturstoff, der die Fettsäure-Synthase hemmt und in der Forschung zur Untersuchung des Lipidstoffwechsels eingesetzt wurde.

Eindeutigkeit von this compound: this compound ist aufgrund seiner hohen Potenz und Selektivität für die Fettsäure-Synthase einzigartig. Im Gegensatz zu anderen Inhibitoren hat this compound in klinischen Studien für NASH und Krebs eine signifikante Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die therapeutische Entwicklung macht .

Wirkmechanismus

Denifanstat exerts its effects by inhibiting fatty acid synthase, an enzyme crucial for the synthesis of palmitate. By blocking fatty acid synthase, this compound reduces the production of palmitate and other fatty acids, leading to decreased lipid accumulation in cells. This mechanism is particularly relevant in conditions like NASH, where excessive lipid accumulation contributes to disease progression. This compound also reduces inflammation and fibrosis by preventing the activation of immune and stellate cells .

Vergleich Mit ähnlichen Verbindungen

Orlistat: Another fatty acid synthase inhibitor used primarily for weight loss.

C75: A synthetic compound that inhibits fatty acid synthase and has been studied for its potential anti-cancer properties.

Cerulenin: A natural product that inhibits fatty acid synthase and has been used in research to study lipid metabolism.

Uniqueness of Denifanstat: this compound is unique due to its high potency and selectivity for fatty acid synthase. Unlike other inhibitors, this compound has shown significant efficacy in clinical trials for NASH and cancer, making it a promising candidate for therapeutic development .

Biologische Aktivität

Denifanstat is an oral fatty acid synthase (FASN) inhibitor that has garnered attention for its potential therapeutic effects in treating metabolic dysfunction-associated steatohepatitis (MASH) and related conditions. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and implications for future research.

This compound operates primarily by inhibiting the enzyme FASN, which plays a crucial role in de novo lipogenesis—the process by which the body synthesizes fatty acids. By blocking this pathway, this compound aims to reduce fat accumulation in the liver, thereby addressing three main drivers of liver injury associated with MASH:

- Fat Accumulation : Reduces excess fat in hepatocytes.

- Inflammation : Decreases inflammatory responses in liver tissue.

- Fibrosis : Inhibits fibrogenesis by targeting stellate cells.

Clinical Efficacy

Recent clinical trials have demonstrated this compound's significant impact on liver health. The Phase 2b FASCINATE-2 trial, published in The Lancet Gastroenterology & Hepatology, reported compelling results:

- Study Design : A multicenter, double-blind, randomized, placebo-controlled trial involving 168 patients with biopsy-confirmed MASH and moderate to severe fibrosis (F2/F3). Participants received either 50 mg of this compound or a placebo daily for 52 weeks.

-

Primary Endpoints :

- MASH resolution without worsening of fibrosis.

- A reduction of ≥2 points in the nonalcoholic fatty liver disease activity score (NAS).

| Endpoint | This compound Group | Placebo Group | p-value |

|---|---|---|---|

| MASH resolution without worsening of fibrosis | 36% | 13% | 0.0044 |

| ≥2-point reduction in NAS without worsening | 52% | 20% | 0.0003 |

These results indicate that this compound not only improves disease activity but also promotes fibrosis improvement without exacerbating liver damage .

Safety Profile

The safety of this compound was assessed throughout the trial, with adverse events being predominantly mild to moderate. The most common side effects included:

- Dry eye symptoms

- Alopecia

No serious adverse events were attributed directly to this compound, underscoring its favorable safety profile compared to placebo .

Case Studies and Research Findings

-

Case Study Overview :

- A subset of patients with advanced fibrosis (F3) showed a notable improvement, with 49% experiencing fibrosis improvement without worsening MASH. This highlights this compound's potential as a targeted therapy for patients with more severe disease progression.

- Histological Analysis :

Future Directions

Given the positive outcomes from the FASCINATE-2 trial, Sagimet Biosciences plans to advance this compound into Phase 3 clinical trials targeting MASH and metabolic dysfunction-associated steatotic liver disease (MASLD). These trials are expected to include approximately 1,800 participants and will further evaluate the long-term efficacy and safety of this compound in diverse populations .

Eigenschaften

IUPAC Name |

4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O/c1-17-14-24(22-4-3-5-22)25(26-29-18(2)30-31-26)15-23(17)27(33)32-12-10-21(11-13-32)20-8-6-19(16-28)7-9-20/h6-9,14-15,21-22H,3-5,10-13H2,1-2H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGOSBDSLYHMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1399177-37-7 | |

| Record name | Denifanstat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1399177377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DENIFANSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GF95B2LZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: TVB-2640 is an orally available, reversible, potent, and selective inhibitor of Fatty Acid Synthase (FASN). [, , , ] It binds to the ketoacyl reductase (KR) domain of FASN, preventing the synthesis of palmitate, a key building block for long-chain fatty acids. [, ] This inhibition disrupts multiple cellular processes essential for tumor cell proliferation and survival, including:

- Plasma membrane remodeling: Alters lipid raft formation and disrupts receptor tyrosine kinase (RTK) clustering. [, ]

- Signal transduction pathway inhibition: Reduces phosphorylation of AKT (S473), inhibits Wnt/β-catenin signaling, and downregulates c-Myc expression. [, , ]

- Gene expression reprogramming: Modulates gene expression related to fatty acid metabolism, cell survival, and cell growth. [, ]

- Induction of apoptosis: Triggers apoptosis in tumor cells via multiple mechanisms, including endoplasmic reticulum stress. [, , ]

- Enhanced MHC-I expression: Reduces palmitoylation and lysosomal degradation of MHC-I, potentially enhancing immune recognition of tumor cells. []

A: While specific spectroscopic data is not provided in the research papers, a detailed atomic model of the core modifying region of human FASN in complex with Denifanstat has been developed. [] This model provides valuable insights into the binding mode and interactions of TVB-2640 with its target.

ANone: The research papers primarily focus on the biological effects and clinical development of TVB-2640. Therefore, information about material compatibility and stability under various non-biological conditions is not available.

A: TVB-2640 itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting FASN to block its catalytic activity in fatty acid synthesis. [, ]

A: Yes, computational chemistry has played a role. The development of a detailed atomic model for the FASN-Denifanstat complex involved computational modeling techniques. [] This model aids in understanding the binding mode and interactions of TVB-2640 with FASN at a molecular level.

ANone: The research papers primarily focus on the scientific and clinical aspects of TVB-2640. Consequently, information regarding specific SHE regulations and compliance is not covered.

ANone: TVB-2640 exhibits:

- Pharmacokinetics:

- Pharmacodynamics:

- Increased serum malonyl carnitine and decreased tripalmitin levels after treatment, confirming FASN inhibition. [, , ]

- Decreased pAKT (S473) in tumor biopsies after one treatment cycle. [, ]

- Modulation of lipid metabolism pathways in both tumor biopsies and whole blood, consistent with preclinical findings. []

- Inhibition of de novo lipogenesis in sebum collected from the forehead. []

ANone: TVB-2640 has demonstrated efficacy in preclinical and clinical settings:

- In vitro:

- In vivo:

- Clinical Trials:

- Phase I trials established the maximum tolerated dose (MTD) as 100 mg/m2 once daily. [, , ]

- Showed promising early signs of activity in solid tumors, including partial responses and prolonged stable disease. [, , , , ]

- Demonstrated activity in KRAS-mutant non-small cell lung cancer (NSCLC) patients, a historically difficult-to-treat population. [, ]

- Showed promising results in combination with bevacizumab in recurrent glioblastoma, achieving a statistically significant improvement in progression-free survival compared to historical controls. [, , , ]

- Currently being investigated in Phase II trials for various cancers, including NASH and mCRPC. [, , ]

ANone: While specific resistance mechanisms to TVB-2640 are not fully elucidated, research suggests potential links:

- Adaptive changes in tumor microenvironment: Changes in the tumor microenvironment, such as increased hypoxia, could contribute to resistance. []

ANone: TVB-2640 has generally been well-tolerated in clinical trials, with most adverse events being mild to moderate:

- Common Adverse Events:

- Grade 3 Adverse Events:

- Other:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.